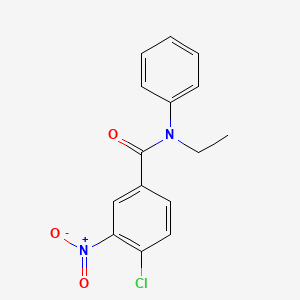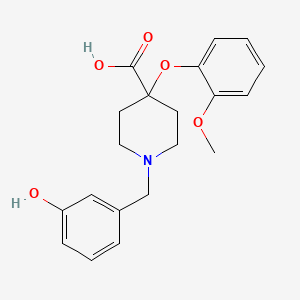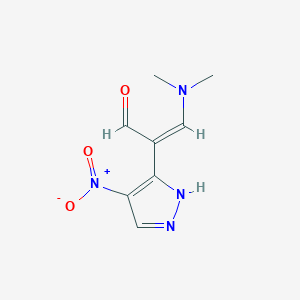![molecular formula C17H19N3OS B5565096 N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5565096.png)
N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19N3OS and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide is 313.12488341 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds structurally related to N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide have shown significant antimicrobial and antifungal activities. For example, a novel series of 2-mercaptobenzimidazole derivatives, which share structural motifs with the compound , demonstrated excellent activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans. These compounds were also found to have good cytotoxic activities in vitro, highlighting their potential for therapeutic applications (Devi, Shahnaz, & Prasad, 2022).
Synthesis and Molecular Characterization
The synthesis and molecular characterization of related compounds have provided insights into the potential applications of N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide. For instance, the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety involved detailed NMR studies to understand its structure and properties. Such studies are crucial for designing compounds with desired biological activities and for understanding their interaction with biological targets (Ying-jun, 2012).
Anticancer Screening
Research on imidazothiadiazole analogs, which are structurally similar to the compound of interest, has revealed their potential anticancer properties. A series of these compounds were synthesized and evaluated for cytotoxic activities against various cancer cell lines, showing significant efficacy, especially against breast cancer. This suggests that derivatives of N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide might also possess anticancer properties that could be explored in future studies (Abu-Melha, 2021).
Antimicrobial Effects of Thiazole Derivatives
Another study focused on the antimicrobial effects of novel thiazole derivatives, which are relevant due to the thiazole component in N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide. These compounds showed considerable antimicrobial activity against a range of pathogens, including foodborne bacteria and various Candida species, suggesting the potential for these types of compounds to be developed into effective antimicrobial agents (Cankiliç & Yurttaş, 2017).
properties
IUPAC Name |
N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16(9-13-6-5-12-3-1-2-4-15(12)13)18-10-14-11-20-7-8-22-17(20)19-14/h1-4,11,13H,5-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQBYNNPPGCWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)NCC3=CN4CCSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(2,3-dihydro-1H-inden-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5565016.png)

![5-phenyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5565038.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B5565039.png)
![2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5565047.png)
![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)
![2-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5565065.png)
![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)


![3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)
![1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5565112.png)